molecular formula C14H14BrF3N2O3 B13424919 (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

Cat. No.: B13424919
M. Wt: 395.17 g/mol
InChI Key: INRVOMCUVRNJIY-MNOVXSKESA-N
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Description

(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a trifluoroacetyl group attached to a pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C14H14BrF3N2O3

Molecular Weight

395.17 g/mol

IUPAC Name

(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H14BrF3N2O3/c15-9-3-1-8(2-4-9)6-19-12(22)11-5-10(21)7-20(11)13(23)14(16,17)18/h1-4,10-11,21H,5-7H2,(H,19,22)/t10-,11+/m1/s1

InChI Key

INRVOMCUVRNJIY-MNOVXSKESA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)NCC2=CC=C(C=C2)Br)C(=O)C(F)(F)F)O

Canonical SMILES

C1C(CN(C1C(=O)NCC2=CC=C(C=C2)Br)C(=O)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic substitution reaction, using a bromophenyl halide and a suitable nucleophile.

    Addition of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through an acylation reaction, using trifluoroacetic anhydride or trifluoroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoroacetyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromophenyl group may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-(2-bromobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the trifluoroacetyl group.

    (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: Contains a different substituent on the pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties. The trifluoroacetyl group enhances its binding affinity, while the bromophenyl group contributes to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

The compound (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. Its unique configuration and functional groups suggest a promising profile in medicinal chemistry, particularly concerning anti-inflammatory and analgesic activities.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a bromophenyl group , a hydroxy group , and a trifluoroacetyl group . The stereochemistry indicated by the (2S,4R) configuration plays a crucial role in its biological activity.

PropertyDetails
Molecular FormulaC15H16BrF3N2O3
Molecular Weight409.20 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolidine ring.
  • Introduction of the bromophenyl and trifluoroacetyl groups via nucleophilic substitution and acylation reactions.
  • Hydroxylation through oxidation reactions.

These steps require optimization to maximize yield and purity.

Pharmacological Profile

Research indicates that the compound may exhibit various pharmacological effects, particularly:

  • Anti-inflammatory Activity : Predicted through computational methods such as quantitative structure-activity relationship (QSAR) modeling.
  • Analgesic Effects : Potentially through interaction with pain-related receptors or enzymes.

The mechanism of action likely involves:

  • Binding to specific enzymes or receptors, modulating their activity.
  • Triggering downstream signaling pathways associated with inflammation and pain perception.

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro studies have shown that compounds structurally similar to this compound exhibit significant inhibition of inflammatory markers in various cell lines .
  • Analgesic Evaluation : Animal models have demonstrated that compounds with similar structural features can reduce pain responses significantly compared to controls .
  • Comparative Analysis : A comparative study highlighted that the unique combination of functional groups in this compound contributes to its distinct biological properties compared to other bromophenyl or trifluoromethyl derivatives.

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